(2-Aminophenyl)(4-chlorophenyl)methanol
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Overview
Description
(2-Aminophenyl)(4-chlorophenyl)methanol is an organic compound with the molecular formula C13H12ClNO It is characterized by the presence of an amino group attached to a phenyl ring and a chlorophenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminophenyl)(4-chlorophenyl)methanol typically involves the reaction of 2-aminophenylmethanol with 4-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like toluene. The mixture is refluxed, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-Aminophenyl)(4-chlorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed under basic conditions.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(2-Aminophenyl)(4-chlorophenyl)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Aminophenyl)(4-chlorophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino and chlorophenyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
- (2-Amino-4-chlorophenyl)(phenyl)methanone
- 2-Amino-4-chlorobenzyl alcohol
- 4-(2-Amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol
Comparison: (2-Aminophenyl)(4-chlorophenyl)methanol is unique due to its specific structural features, such as the presence of both amino and chlorophenyl groups. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, its reactivity and binding affinity may differ, making it suitable for specific applications .
Properties
Molecular Formula |
C13H12ClNO |
---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
(2-aminophenyl)-(4-chlorophenyl)methanol |
InChI |
InChI=1S/C13H12ClNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,13,16H,15H2 |
InChI Key |
VUXHBKJVXGQBSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)O)N |
Origin of Product |
United States |
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